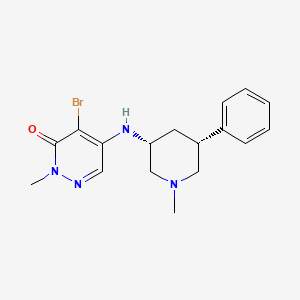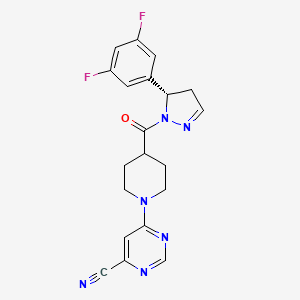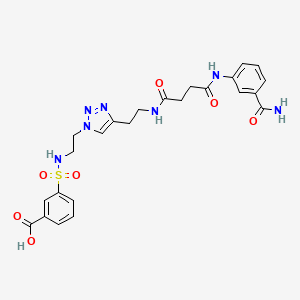
PARP14 抑制剂 H10
描述
“丁烷”是指化学式为 C4H10 的一类化合物,通常被称为丁烷。丁烷是一种饱和烃,包含四个碳原子和十个氢原子。 它在室温下是无色无味的氣体,主要用作燃料和生产其他化学品的原料 .
科学研究应用
丁烷有几个科学研究应用,包括:
化学: 用作生产乙烯和丁二烯的原料,而乙烯和丁二烯是聚合物和其他化学品的重要基础材料。
生物学: 由于其惰性,在气相色谱中用作载气。
医药: 用于生产用于吸入器和其他医疗器械的喷雾剂推进剂。
作用机理
丁烷的主要作用方式是燃烧,在燃烧过程中,它与氧气反应,以热能的形式释放能量。这种能量被利用在各种应用中,例如加热和烹饪。 在卤化反应中,丁烷经历取代反应,其中氢原子被卤素原子取代,从而形成卤代丁烷 .
作用机制
Target of Action
The primary target of the compound known as “PARP14 inhibitor H10” or “3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid” is PARP14 . PARP14 is a member of the poly (ADP-ribose)-polymerase (PARP) superfamily of proteins . This family of proteins is involved in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and cellular proliferation .
Mode of Action
The compound selectively inhibits PARP14 . It does this by binding to the PARP14 enzyme and preventing it from performing its catalytic function . The inhibition of PARP14 leads to the accumulation of damaged DNA in cancer cells, which can eventually trigger cell death .
Biochemical Pathways
PARP14 has been implicated in promoting protumor macrophage polarization and suppressing the antitumor inflammatory response due to its role in modulating interleukin-4 (IL-4) and interferon-g signaling pathways . By inhibiting PARP14, the compound can reverse these effects and induce an inflammatory response .
Pharmacokinetics
It is known that the compound is a selective inhibitor against parp14, with an ic50 value of 490 nm This suggests that the compound has a high affinity for PARP14, which could potentially impact its bioavailability
Result of Action
The inhibition of PARP14 by the compound results in a reversal of IL-4-driven protumor gene expression in macrophages and induces an inflammatory mRNA signature . This can lead to the death of cancer cells .
生化分析
Biochemical Properties
The “PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that plays a role in various processes including DNA damage repair, transcriptional regulation, and cellular proliferation . This compound interacts with the enzyme PARP14, inhibiting its activity . It has been found to bind both the NAD+ and adenine subsites of PARP14 .
Cellular Effects
In cellular contexts, “PARP14 inhibitor H10” has been found to reverse IL-4-driven protumor gene expression in macrophages . It also induces an inflammatory mRNA signature in primary human tumor explants, suggesting its potential utility in treating cancer .
Molecular Mechanism
The molecular mechanism of “PARP14 inhibitor H10” involves the inhibition of PARP14, an enzyme that catalyzes the transfer of a single ADP moiety to target proteins . By inhibiting PARP14, this compound can reverse IL-4-driven protumor gene expression and induce caspase-3/7-mediated cell apoptosis .
Metabolic Pathways
“PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that involves the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins
准备方法
化学反应分析
反应类型
丁烷经历了几种类型的化学反应,包括:
燃烧: 丁烷与氧气反应生成二氧化碳和水。这种放热反应通常用于加热设备和发动机。 [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]
卤化: 丁烷与卤素(如氯或溴)反应生成卤代丁烷。例如,与氯的反应生成丁基氯和氯化氢。 [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]
常用试剂和条件
燃烧: 需要氧气和点火源。
卤化: 需要卤素(例如,氯)和紫外光或热来引发反应。
主要形成的产物
燃烧: 二氧化碳和水。
相似化合物的比较
类似化合物
丙烷 (C3H8): 一种三碳烷烃,用作燃料和制冷剂。
戊烷 (C5H12): 一种五碳烷烃,用作溶剂和生产聚苯乙烯泡沫塑料。
丁烷的独特性
沸点: 丁烷的沸点为 -1°C,使其适合用于便携式燃料应用,在便携式燃料应用中,它可以很容易地液化并在压力下储存。
燃烧效率: 丁烷燃烧干净,与其他烃类相比,产生的烟灰和污染物最少.
丁烷独特的特性,例如低沸点和清洁燃烧,使其在各种科学和工业应用中成为一种用途广泛且有价值的化合物。
属性
IUPAC Name |
3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMSHSMJCWQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
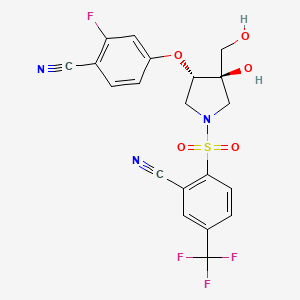
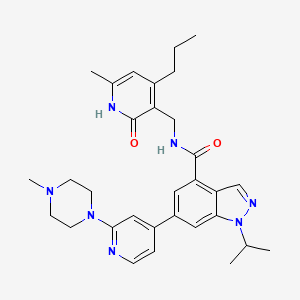


![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)
